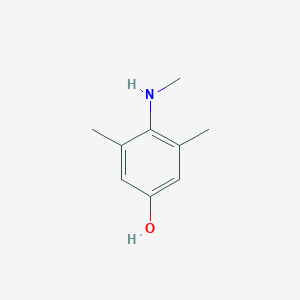

3,5-Dimethyl-4-(methylamino)phenol

Description

Properties

IUPAC Name |

3,5-dimethyl-4-(methylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-8(11)5-7(2)9(6)10-3/h4-5,10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYMZVOSLTMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213716 | |

| Record name | 3,5-Xylenol, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6392-45-6 | |

| Record name | 3,5-Xylenol, 4-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006392456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Xylenol, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Analytical Workflows for 3,5-Dimethyl-4-(methylamino)phenol

Executive Summary

As analytical methodologies and environmental monitoring standards evolve, the precise characterization of intermediate metabolites becomes critical. 3,5-Dimethyl-4-(methylamino)phenol (CAS: 6392-45-6), frequently referred to in literature as 4-(Methylamino)-3,5-xylenol, is a highly reactive amphoteric compound. It is most notably recognized as a primary degradation product and active metabolite of the carbamate insecticide Mexacabate (Zectran) 1.

For researchers and drug development professionals, handling this compound requires a deep understanding of its dual functional groups—a weakly acidic phenol and a basic secondary amine. This guide provides an authoritative, field-proven framework for understanding its structural mechanics, metabolic pathways, and the causal logic behind its quantification protocols.

Physicochemical Data Matrix

To design effective extraction and chromatographic methods, we must first establish the compound's baseline physicochemical properties 2. The table below synthesizes these metrics with their direct implications for laboratory workflows.

| Property | Value | Mechanistic Implication for Analytical Workflows |

| Chemical Name | 3,5-Dimethyl-4-(methylamino)phenol | Amphoteric nature necessitates strict pH control during extraction. |

| CAS Number | 6392-45-6 | Primary identifier for regulatory and reference standard procurement. |

| Molecular Formula | C9H13NO | Low molecular weight; highly amenable to LC-MS/MS detection. |

| Molecular Weight | 151.21 g/mol | Precursor ion |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity; requires organic modifiers (e.g., Acetonitrile) for reverse-phase elution. |

| pKa (Amine) | ~5.5 - 6.0 | Basic site; protonated at acidic pH, dictating the use of cation-exchange SPE strategies. |

| pKa (Phenol) | ~10.1 - 10.5 | Weakly acidic; remains neutral under standard acidic mobile phases used in LC-MS. |

Structural Mechanics & Reactivity Profiling

As application scientists, we must look beyond the basic formula and analyze the steric and electronic environment of the molecule. The 3,5-dimethyl substitution pattern flanking the 4-methylamino group induces significant steric hindrance . This structural nuance restricts the rotational freedom of the secondary amine and partially shields the nitrogen lone pair, slightly depressing its nucleophilicity compared to unhindered aminophenols.

Furthermore, the synergistic electron-donating effects of the methyl groups (via hyperconjugation) and the hydroxyl group render the aromatic ring highly electron-rich. Causality in Handling: Because the ring is so electron-rich, 3,5-Dimethyl-4-(methylamino)phenol is highly susceptible to auto-oxidation. Upon exposure to ambient oxygen, light, or basic conditions, it rapidly oxidizes to form reactive quinone imines. This dictates a strict requirement for amber glassware and the potential addition of antioxidants (e.g., ascorbic acid) during prolonged sample storage.

Environmental & Metabolic Pathway

In environmental and toxicological matrices, this compound is rarely applied directly; rather, it emerges as a terminal or intermediate metabolite. For instance, the carbamate insecticide Mexacabate undergoes enzymatic degradation via Cytochrome P450-mediated N-demethylation and subsequent carbamate hydrolysis to yield 3,5-Dimethyl-4-(methylamino)phenol.

Caption: Metabolic degradation pathways of Mexacabate yielding 3,5-Dimethyl-4-(methylamino)phenol.

Validated Analytical Protocol: LC-MS/MS Quantification

To isolate this amphoteric target from complex biological or environmental matrices, standard liquid-liquid extraction often yields poor recoveries. Instead, a Mixed-mode Cation eXchange (MCX) Solid-Phase Extraction (SPE) is logically required.

Step-by-Step Methodology

Phase 1: Sample Preparation & Self-Validation System

-

Aliquoting & Spiking: Transfer 500 µL of the matrix into a low-bind Eppendorf tube. Immediately spike with 10 µL of an isotopically labeled internal standard (e.g., Mexacabate-d3 or a matched surrogate). Causality: The internal standard corrects for matrix effects and variations in SPE recovery, creating a self-validating quantitative system.

-

Acidification: Add 500 µL of 2% Formic Acid (FA) in LC-MS grade water. Causality: This drops the sample pH well below the amine's pKa (~5.5), ensuring 100% protonation of the target analyte for optimal binding to the cation-exchange resin.

Phase 2: Solid-Phase Extraction (Oasis MCX 30mg/1cc)

3. Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% FA in water.

4. Loading: Load the acidified sample at a controlled flow rate of ~1 mL/min.

5. Matrix Wash: Wash with 1 mL of 2% FA (removes acidic and neutral interferences), followed by 1 mL of 100% Methanol (removes hydrophobic interferences). Causality: The protonated secondary amine remains ionically locked to the sulfonic acid groups of the MCX resin, resisting the organic wash.

6. Target Elution: Elute with 1 mL of 5% Ammonium Hydroxide (

Phase 3: LC-MS/MS Analysis 7. Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% FA). 8. System Suitability Test (SST): Before running the batch, inject a solvent blank followed by an SST standard. Causality: This verifies column performance, confirms the absence of carryover, and ensures the ESI+ source is operating at optimal sensitivity.

Caption: Solid-Phase Extraction (SPE) and LC-MS/MS workflow for amphoteric phenolic quantification.

References

- Biomart.cn. (n.d.). 4-(Methylamino)-3,5-xylenol, C9H13NO.

- Santa Cruz Biotechnology. (n.d.). 4-(Methylamino)-3,5-xylenol | CAS 6392-45-6.

- Sigma-Aldrich. (n.d.). 3,5-dimethyl-4-(methylamino)phenol.

Sources

A Technical Guide to the Molecular Structure and Conformation of 3,5-Dimethyl-4-(methylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spatial arrangement of atoms within a molecule—its conformation—is a critical determinant of its physicochemical properties and biological activity. For drug development professionals and researchers, a profound understanding of a molecule's three-dimensional structure is not merely academic; it is fundamental to designing effective and specific therapeutic agents. This guide provides an in-depth technical exploration of the molecular structure and conformational landscape of 3,5-Dimethyl-4-(methylamino)phenol.

This document synthesizes theoretical and experimental methodologies to build a comprehensive model of the molecule's behavior. We will delve into computational techniques, such as Density Functional Theory (DFT), which provide a predictive framework for identifying stable conformers. These in silico findings are then benchmarked against empirical data from spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The convergence of these techniques offers a validated understanding of the molecule's preferred spatial orientations and the energetic barriers between them. By explaining the causality behind each experimental and computational choice, this guide serves as a robust reference for investigating substituted phenols and their potential as scaffolds in medicinal chemistry.

Molecular Identity and Structural Framework

Before exploring the three-dimensional nature of a molecule, it is essential to establish its fundamental two-dimensional structure and chemical identity. 3,5-Dimethyl-4-(methylamino)phenol is a substituted aromatic compound belonging to the aminophenol class.

Nomenclature and Chemical Identifiers

A consistent and unambiguous naming system is the foundation of scientific communication. The compound is systematically named according to IUPAC conventions, and is also tracked by various chemical abstracting services.

| Identifier | Value |

| IUPAC Name | 3,5-Dimethyl-4-(methylamino)phenol |

| CAS Number | 6392-45-6[1] |

| Molecular Formula | C₁₀H₁₅NO[2] |

| Molecular Weight | 165.23 g/mol [2] |

| SMILES | CNc1c(C)cc(O)cc1C |

Core Structural Features

The molecule's architecture is defined by a central benzene ring with five substituents, which dictate its electronic properties and conformational possibilities.

-

Phenolic Hydroxyl (-OH) Group: This group is a weak acid and a hydrogen bond donor/acceptor, significantly influencing solubility and potential interactions with biological targets.

-

Methylamino (-NHCH₃) Group: This secondary amine is basic and also a hydrogen bond donor/acceptor. Its orientation relative to the phenol ring is a key conformational variable.

-

Dimethyl Groups (-CH₃): Located at positions 3 and 5 (meta to the hydroxyl group), these bulky, non-polar groups create steric hindrance that significantly influences the preferred orientation (conformation) of the adjacent methylamino group.

A plausible synthetic route for a related compound, 4-amino-3,5-dimethylphenol, involves an acid-catalyzed rearrangement of N-(2,6-dimethylphenyl)hydroxylamine, highlighting the chemical accessibility of this substitution pattern.[3]

Conformational Analysis: A Dual-Pronged Strategy

The conformation of 3,5-Dimethyl-4-(methylamino)phenol is primarily defined by the rotation around two key single bonds: the C(4)-N bond of the methylamino group and the C(1)-O bond of the hydroxyl group. Understanding the energetic favorability of these rotations is paramount. Our approach combines predictive computational modeling with definitive experimental verification.

Theoretical & Computational Modeling

Expertise Insight: We begin with computational chemistry to map the potential energy surface of the molecule. This in silico approach is highly efficient for identifying low-energy, stable conformers before committing to resource-intensive experimental work. Density Functional Theory (DFT) is the method of choice, as it provides an excellent balance of computational cost and accuracy for systems of this size.[4][5]

Protocol 2.1.1: In Silico Conformational Search and Energy Minimization

Objective: To identify the most stable conformers of 3,5-Dimethyl-4-(methylamino)phenol and quantify their relative energies.

Methodology:

-

Initial Structure Generation: A 2D representation of the molecule is converted into a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

-

Conformational Search: A systematic rotational scan is performed around the C(4)-N and C(1)-O bonds. For instance, the dihedral angle C(3)-C(4)-N-C(methyl) is rotated in 15° increments.

-

Geometry Optimization: Each generated conformer is subjected to geometry optimization using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[6] This process finds the lowest energy geometry for each starting conformer.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer).

-

Relative Energy Analysis: The electronic energies of all stable conformers are compared to identify the global minimum (the most stable conformation) and the relative energies of other low-lying conformers.

Expected Outcome & Self-Validation: The calculations will likely reveal that steric hindrance between the methyl groups on the ring and the methyl group of the amine dictates the preferred orientation of the methylamino substituent. The hydroxyl proton's orientation will be influenced by potential intramolecular hydrogen bonding with the nitrogen atom. The results are validated by the absence of imaginary frequencies in the output.

Experimental Verification via Spectroscopy

Expertise Insight: Computational models are predictions. They must be validated by experimental data. NMR spectroscopy is a powerful tool for this purpose, as it provides information about the chemical environment and through-space proximity of atoms in the solution state.[7][8]

Protocol 2.2.1: ¹H and ¹³C NMR Data Acquisition and Interpretation

Objective: To experimentally probe the molecular structure and infer conformational preferences in solution.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of 3,5-Dimethyl-4-(methylamino)phenol in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; aprotic solvents like DMSO are often preferred for observing exchangeable protons like those on -OH and -NH groups.[6]

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Key regions to observe: Aromatic protons (6-8 ppm), the phenolic -OH proton (can be broad, 4-9 ppm), the -NH proton (can be broad, 3-7 ppm), and the methyl protons (2-3 ppm).[9]

-

Self-Validation: Add a drop of D₂O to the sample and re-acquire the spectrum. The signals corresponding to the -OH and -NH protons will disappear due to proton-deuterium exchange, confirming their assignment.[9]

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.[6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most direct experimental evidence for conformation. NOESY detects through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding. A correlation between the -NH proton and the ortho methyl groups would provide strong evidence for a specific rotational conformer.

-

Interpreting the Data: The chemical shifts of the aromatic protons can be influenced by the orientation of the electron-donating -OH and -NHCH₃ groups. A single set of sharp resonances at room temperature would suggest either a single, highly stable conformation or that the interconversion between different conformers is very fast on the NMR timescale.

Spectroscopic Signature

Beyond conformation, a complete characterization requires understanding the molecule's response to other spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule. The spectrum provides a "fingerprint" and confirms the presence of key functional groups.

-

O-H Stretch: A broad band typically in the range of 3200-3600 cm⁻¹. Broadening is due to hydrogen bonding.[10]

-

N-H Stretch: A moderate band around 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecule's exact mass and offers clues about its structure through fragmentation patterns.

-

Molecular Ion Peak (M⁺): Expected at m/z ≈ 165.1154 (for the monoisotopic mass).

-

Fragmentation: Common fragmentation patterns for phenols and amines include cleavage of bonds adjacent to the functional groups. For instance, loss of a methyl group (M-15) from the amine is a likely fragmentation pathway.

Implications for Drug Development

The structure and conformation of 3,5-Dimethyl-4-(methylamino)phenol have direct implications for its potential use as a scaffold in drug design.

-

Receptor Binding: The specific 3D shape and the spatial presentation of hydrogen bond donors (-OH, -NH) and hydrophobic regions (methyl groups) are critical for molecular recognition and binding to a protein target. Different conformers will have different binding affinities.

-

Physicochemical Properties: Conformation influences intermolecular interactions, which in turn affects properties like solubility, lipophilicity (LogP), and crystal packing. For example, a conformation that allows for strong intermolecular hydrogen bonding may have a higher melting point and lower solubility in non-polar solvents.[12]

-

Metabolic Stability: The accessibility of certain parts of the molecule to metabolic enzymes is conformation-dependent. The steric shielding provided by the two methyl groups could protect the adjacent methylamino and phenolic groups from certain enzymatic modifications. For instance, the related compound 4-amino-3,5-dimethylphenol is a known metabolite of the drug lidocaine, indicating that this substitution pattern is relevant in biological systems.[13]

Conclusion

The molecular architecture of 3,5-Dimethyl-4-(methylamino)phenol presents an interesting case study in conformational analysis, where steric and electronic effects are finely balanced. This guide has outlined a comprehensive, multi-technique approach, integrating the predictive power of computational modeling with the empirical validation of spectroscopic methods. The stable conformations are dictated primarily by the steric hindrance imposed by the flanking methyl groups on the methylamino substituent. A thorough understanding of this conformational landscape, achieved through the protocols detailed herein, is an indispensable prerequisite for leveraging this or related chemical scaffolds in the rational design of new therapeutic agents. The convergence of theoretical and experimental data provides the highest level of confidence in the structural and dynamic properties of the molecule, paving the way for predictable structure-activity relationship (SAR) studies.

References

-

Gkizis, P. L., et al. (2015). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. Available at: [Link]

-

US EPA. (2025). Phenol, 4-(dimethylamino)-3,5-dimethyl- - Substance Details. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Available at: [Link]

-

SIELC Technologies. (2018). 3,5-Dimethyl-4-aminophenol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Dimethylamino-4-methylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. Available at: [Link]

-

PubMed. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dimethylphenol. Retrieved from [Link]

-

ResearchGate. (2018). Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. Available at: [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Creative Biostructure. (n.d.). NMR for Studying Plant-Based Compounds. Retrieved from [Link]

-

American Institute of Chemists. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. Retrieved from [Link]

-

Inorganica Chimica Acta. (n.d.). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?. Retrieved from [Link]

-

Supporting info. (n.d.). Preparation of dye CypH-1. Retrieved from [Link]

-

Natural Chemistry Research Group. (n.d.). NMR Spectra of Polyphenols. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 3,5-dimethyl- (CAS 108-68-9). Retrieved from [Link]

-

PMC. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of Amino Substitution on the Excited State Hydrogen Transfer in Phenol: A TDDFT Study. Available at: [Link]

-

PubChem. (n.d.). Phenol, 3,5-dimethyl-4-(methylsulfinyl)-. Retrieved from [Link]

-

PubMed. (1994). Crystallization and preliminary X-ray analysis of phenol hydroxylase from Trichosporon cutaneum. Available at: [Link]

-

Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]

Sources

- 1. 3096-70-6|4-Amino-3,5-dimethylphenol|BLD Pharm [bldpharm.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. NMR Spectra of Polyphenols | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3,5-Dimethyl-4-(methylamino)phenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3,5-Dimethyl-4-(methylamino)phenol in various organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and formulation science, this document offers a multi-faceted approach to understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this guide furnishes a robust predictive framework based on the physicochemical properties of the molecule and the principle of "like dissolves like." Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of solubility via the shake-flask method, coupled with analytical quantification techniques such as HPLC and UV-Vis spectrophotometry, is presented. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively assess and utilize the solubility characteristics of 3,5-Dimethyl-4-(methylamino)phenol.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that profoundly influences its bioavailability, processability, and formulation. For a compound like 3,5-Dimethyl-4-(methylamino)phenol, which possesses a nuanced structure with both polar and non-polar moieties, understanding its behavior in different solvent systems is paramount for its successful application. Inadequate solubility can lead to significant challenges in drug absorption, formulation instability, and difficulties in purification and chemical reactions.

This guide is structured to provide a holistic understanding of the solubility of 3,5-Dimethyl-4-(methylamino)phenol. It begins with an examination of the molecule's structural attributes and their implications for solubility. A predictive qualitative solubility profile across a spectrum of organic solvents is then presented. The core of this document is a detailed, step-by-step experimental protocol for the quantitative determination of solubility, ensuring that researchers can generate reliable and reproducible data.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a simplified but effective guiding principle. To predict the solubility of 3,5-Dimethyl-4-(methylamino)phenol, we must first dissect its molecular structure and key physicochemical parameters.

Table 1: Physicochemical Properties of 3,5-Dimethyl-4-(methylamino)phenol and Related Isomers

| Property | 3,5-Dimethyl-4-(methylamino)phenol | 4-Amino-3,5-dimethylphenol[1][2] | 3,5-Dimethylphenol[3][4][5][6] | 3-(Dimethylamino)-4-(methylamino)phenol[7] |

| Molecular Formula | C₁₀H₁₅NO | C₈H₁₁NO | C₈H₁₀O | C₉H₁₄N₂O |

| Molecular Weight | 165.23 g/mol | 137.18 g/mol [1] | 122.16 g/mol [5] | 166.22 g/mol [7] |

| Topological Polar Surface Area (TPSA) | ~32-46 Ų (Predicted) | 46.3 Ų[1] | 20.23 Ų[3][4] | 35.5 Ų[7] |

| Hydrogen Bond Donors | 1 (Phenolic -OH, secondary amine -NH) | 2 (-NH₂, -OH)[1] | 1 (-OH)[3] | 2 (-NH, -OH)[7] |

| Hydrogen Bond Acceptors | 2 (Phenolic -O, secondary amine -N) | 2 (-N, -O)[1] | 1 (-O)[3] | 3 (-N, -N, -O)[7] |

| Predicted LogP | ~1.5 - 2.5 (Predicted) | 0.7[1] | 2.4[5] | 1.50[7] |

The structure of 3,5-Dimethyl-4-(methylamino)phenol features:

-

A hydrophilic phenolic hydroxyl group capable of acting as a hydrogen bond donor and acceptor.[8][9]

-

A secondary amine group which can also participate in hydrogen bonding as both a donor and an acceptor.[8][9]

-

A lipophilic aromatic ring with two methyl substituents, contributing to its non-polar character.

This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

Predictive Qualitative Solubility Profile

Based on the physicochemical properties outlined above, a qualitative prediction of the solubility of 3,5-Dimethyl-4-(methylamino)phenol in a range of common organic solvents can be made. This serves as a valuable starting point for solvent screening in experimental work.

Table 2: Predicted Qualitative Solubility of 3,5-Dimethyl-4-(methylamino)phenol

| Solvent | Polarity | Hydrogen Bonding Capability | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Donor & Acceptor | High | The polar protic nature and hydrogen bonding ability of methanol will effectively solvate the polar functional groups of the solute. |

| Ethanol | Polar Protic | Donor & Acceptor | High | Similar to methanol, ethanol's polarity and hydrogen bonding will lead to good solubility. |

| Isopropanol | Polar Protic | Donor & Acceptor | Moderate to High | The increased non-polar character of isopropanol compared to methanol and ethanol may slightly reduce solubility, but it should still be a good solvent. |

| Acetone | Polar Aprotic | Acceptor | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds will facilitate dissolution.[10] |

| Ethyl Acetate | Moderately Polar Aprotic | Acceptor | Moderate | The ester functionality can act as a hydrogen bond acceptor, and its moderate polarity should allow for some dissolution. |

| Dichloromethane | Moderately Polar Aprotic | Weak Acceptor | Low to Moderate | While moderately polar, its limited hydrogen bonding capability may restrict the dissolution of the highly polar functional groups. |

| Toluene | Non-polar | None | Low | The non-polar nature of toluene will not effectively solvate the polar hydroxyl and amino groups, leading to poor solubility.[10] |

| Hexane | Non-polar | None | Very Low / Insoluble | As a non-polar alkane, hexane will have minimal interaction with the polar functional groups of the solute. |

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a well-established and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[11][12][13][14]

Principle

The shake-flask method involves equilibrating an excess amount of the solid solute with the solvent of interest in a sealed container at a constant temperature. Once equilibrium is reached, the saturated supernatant is carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

Objective: To quantitatively determine the solubility of 3,5-Dimethyl-4-(methylamino)phenol in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

3,5-Dimethyl-4-(methylamino)phenol (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3,5-Dimethyl-4-(methylamino)phenol to a series of labeled glass vials. A visual excess of solid should remain at the bottom of the vial after equilibration.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least one hour in the same temperature-controlled environment to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles. This step is crucial to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a calibrated analytical method to determine the concentration of the dissolved compound.

-

Analytical Quantification Methods

4.4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the quantification of organic compounds.[15][16][17][18]

-

Column: A C18 reversed-phase column is generally suitable for the analysis of aminophenols.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile is typically used.[15][16] The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte.

-

Detection: UV detection at a wavelength where 3,5-Dimethyl-4-(methylamino)phenol exhibits maximum absorbance (e.g., around 285 nm for aminophenols) is a common approach.[16]

-

Calibration: A calibration curve should be prepared using standard solutions of 3,5-Dimethyl-4-(methylamino)phenol of known concentrations.

4.4.2. UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, although it may be less specific than HPLC.[19][20][21][22]

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for 3,5-Dimethyl-4-(methylamino)phenol in the chosen solvent should be determined by scanning a solution of the compound across the UV-Vis spectrum.

-

Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

-

Quantification: The absorbance of the diluted saturated solution is measured, and the concentration is calculated using the Beer-Lambert law and the calibration curve.

Factors Influencing Solubility and Experimental Causality

Several factors can influence the solubility of 3,5-Dimethyl-4-(methylamino)phenol, and understanding these is crucial for experimental design and data interpretation.

Caption: Key factors influencing the solubility of organic compounds.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is critical.

-

pH (in aqueous or protic solvents): The presence of the basic amino group and the acidic phenolic group means that the ionization state of 3,5-Dimethyl-4-(methylamino)phenol will be pH-dependent. In acidic conditions, the amino group will be protonated, potentially increasing solubility in polar solvents. In basic conditions, the phenolic proton can be removed, also potentially increasing solubility.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. It is essential to use high-purity solute and solvents for accurate results.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3,5-Dimethyl-4-(methylamino)phenol in organic solvents. While a lack of published quantitative data necessitates a predictive approach for initial solvent screening, the detailed experimental protocol presented herein empowers researchers to generate high-quality, reliable solubility data. The interplay of the compound's amphiphilic nature with solvent properties underscores the importance of a systematic experimental approach.

Future work should focus on the experimental validation of the predicted solubility profile and the generation of a comprehensive quantitative solubility database for this compound across a wider range of solvents and temperatures. Such data would be invaluable for the rational design of synthetic routes, formulation strategies, and for advancing the applications of 3,5-Dimethyl-4-(methylamino)phenol in the chemical and pharmaceutical industries.

References

-

Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Retrieved from [Link]

- Calinescu, I., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375.

- Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. (2025). International Journal of Pharmaceutical Sciences.

- Calinescu, I., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.

- Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity in Pharmaceuticals. (2025). BenchChem.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024).

- Study on standardization of shake-flask solubility determination method. (2025).

- Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. (n.d.).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC Technologies.

- UV -Visible Spectrophotometric Quantification of Total Polyphenol in Selected Fruits. (2015).

-

4-Amino-3,5-dimethylphenol. (n.d.). PubChem. Retrieved from [Link]

- Spectrophotometric Determination of Phenol in Micellar Medium. (n.d.).

-

4-Aminophenol. (n.d.). Wikipedia. Retrieved from [Link]

- An In-depth Technical Guide to the Solubility Profile of 4'-Amino-3',5'-dichloroacetophenone in Organic Solvents. (n.d.). BenchChem.

-

Chemical Properties of 4-(Dimethylamino)phenol (CAS 619-60-3). (n.d.). Cheméo. Retrieved from [Link]

- 3,5-Dimethoxy-2-[(4-propylphenyl)iminomethyl]phenol. (n.d.). PMC.

- 3,5-Dimethyl-4-nitrophenol. (n.d.). PubChem.

- Phenolic hydrogen bond donors in the formation of non-ionic deep eutectic solvents: the quest for type V DES. (2019). Royal Society of Chemistry.

- Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1990).

- Hydrogen Bonding. (n.d.). Organic Chemistry Tutor.

- 4-Aminophenol. (n.d.). PubChem.

- Compound 3,5-Dimethylphenol (FDB007241). (2010). FooDB.

- Phenol, 4-(dimethylamino)-3,5-dimethyl-. (2025). US EPA.

- 4-AMINOPHENOL. (n.d.).

- 3,5-Dimethylphenol. (2025). Chemsrc.

- 4-Aminophenol. (n.d.). ChemicalBook.

- 3,5-Dimethylphenol. (n.d.). PubChem.

- Compound: 4-DIMETHYLAMINOPHENOL (CHEMBL3707216). (n.d.). ChEMBL.

- Phenol, 3,5-dimethyl-. (n.d.). NIST WebBook.

- Organic Functional Groups- H-bond donors and H-bond acceptors. (2020). Chemistry LibreTexts.

- 4-Amino-3,5-dimethylphenol. (n.d.). BLD Pharm.

- 4-Amino-3,5-xylenol. (2025). ChemicalBook.

- Identifying Hydrogen Bond Donors & Acceptors. (2015). YouTube.

- An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents. (n.d.). BenchChem.

- 4-Amino-3,5-xylenol. (n.d.). Tokyo Chemical Industry Co., Ltd..

- LogP and molecular topological polar surface area (TPSA) of selected compounds. (n.d.).

- 3-(Dimethylamino)phenol. (n.d.). PubChem.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

Sources

- 1. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3,5-xylenol | 3096-70-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]

- 4. 3,5-Dimethylphenol | CAS#:108-68-9 | Chemsrc [chemsrc.com]

- 5. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 3,5-dimethyl- [webbook.nist.gov]

- 7. chemscene.com [chemscene.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. Monitoring of aminophenol isomers in surface water samples using a new HPLC method [agris.fao.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. ijset.in [ijset.in]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Dissociation Constants and pKa Values of 3,5-Dimethyl-4-(methylamino)phenol

This technical guide provides a comprehensive framework for the determination and understanding of the acid dissociation constants (pKa) of 3,5-Dimethyl-4-(methylamino)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies, and computational approaches necessary for characterizing the ionization behavior of this substituted phenol. Given the absence of readily available experimental pKa values for this specific molecule in the public domain, this guide emphasizes the principles and practical steps required to obtain these crucial physicochemical parameters.

Introduction: The Significance of pKa in Drug Discovery and Development

The ionization state of a molecule, quantified by its pKa value, is a fundamental physicochemical property that profoundly influences its behavior in biological systems. For a compound like 3,5-Dimethyl-4-(methylamino)phenol, which possesses both a weakly acidic phenolic hydroxyl group and a weakly basic methylamino group, understanding its pKa values is critical. These values govern key pharmacokinetic and pharmacodynamic properties, including:

-

Solubility: The charge of a molecule dictates its interaction with polar (aqueous) and nonpolar (lipid) environments.

-

Permeability: The ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, is often dependent on the neutral form of a molecule.

-

Target Binding: The specific ionization state can be crucial for electrostatic interactions with biological targets like receptors and enzymes.

-

Metabolism and Excretion: The route and rate of a drug's metabolism and elimination are influenced by its ionization state.

Therefore, the accurate determination of the pKa values for 3,5-Dimethyl-4-(methylamino)phenol is an indispensable step in its evaluation as a potential therapeutic agent or as an intermediate in pharmaceutical synthesis.

Dissociation Equilibria of 3,5-Dimethyl-4-(methylamino)phenol

3,5-Dimethyl-4-(methylamino)phenol is an amphoteric molecule, meaning it can act as both an acid and a base. This results in two distinct dissociation equilibria, each with a corresponding pKa value.

-

pKa1 (Protonated Amine): The first dissociation constant corresponds to the deprotonation of the protonated methylamino group. This equilibrium is characteristic of the basicity of the amine.

-

pKa2 (Phenolic Hydroxyl): The second dissociation constant relates to the deprotonation of the phenolic hydroxyl group, reflecting the acidity of the phenol.

The substituents on the phenol ring—two methyl groups and a methylamino group—will influence these pKa values through inductive and resonance effects. The methyl groups are weakly electron-donating, which would be expected to slightly increase the pKa of the phenol (making it less acidic) and the pKa of the conjugate acid of the amine (making the amine more basic) compared to unsubstituted phenol and aniline, respectively. The methylamino group, being an electron-donating group, will also impact the acidity of the phenolic proton.

The following diagram illustrates the stepwise dissociation of 3,5-Dimethyl-4-(methylamino)phenol.

Caption: Stepwise dissociation of 3,5-Dimethyl-4-(methylamino)phenol.

Experimental Determination of pKa Values

The most reliable method for determining pKa values is through direct experimental measurement. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.[1]

-

Preparation of the Analyte Solution: Accurately weigh a sample of 3,5-Dimethyl-4-(methylamino)phenol and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility. The ionic strength of the solution should be kept constant using a background electrolyte such as KCl.

-

Titration with Acid: To determine the pKa of the methylamino group, titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Titration with Base: To determine the pKa of the phenolic hydroxyl group, titrate a separate sample of the analyte solution with a standardized solution of a strong, carbonate-free base (e.g., KOH or NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter and electrode system.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate results, the data can be analyzed using software that employs Gran's method or fits the data to the Henderson-Hasselbalch equation.[1]

The following diagram outlines the workflow for pKa determination by potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra.[2]

-

Spectral Analysis: Record the UV-Vis absorbance spectra of 3,5-Dimethyl-4-(methylamino)phenol in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 13) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

-

Preparation of Buffered Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.

-

Measurement: Dissolve a constant concentration of the compound in each buffer solution and record the absorbance spectrum.

-

Data Analysis: The pKa can be determined by plotting the absorbance at a specific wavelength (where the difference between the species is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the acidic and basic extremes.

Computational Prediction of pKa Values

In the absence of experimental data, computational methods can provide useful estimates of pKa values. These methods range from empirical approaches based on structure-property relationships to more rigorous quantum mechanical calculations.

Empirical and QSAR Models

Numerous software packages are available that predict pKa values based on quantitative structure-activity relationship (QSAR) models.[3][4] These programs utilize large databases of experimentally determined pKa values to train algorithms that can predict the pKa of a new molecule based on its chemical structure.[5][6] The accuracy of these predictions can vary, with typical errors in the range of 0.4 to 0.7 pKa units.[5]

Quantum Mechanical Calculations

First-principles quantum mechanical calculations can also be used to predict pKa values.[7][8][9][10] These methods involve calculating the free energy change of the dissociation reaction in the gas phase and then applying a solvation model to account for the effect of the solvent.[7][8][9] While computationally intensive, these approaches can yield highly accurate pKa predictions, often with errors of less than 0.4 pKa units.[7][9]

Expected pKa Values and Discussion

While no direct experimental data for 3,5-Dimethyl-4-(methylamino)phenol has been identified, we can estimate the approximate pKa values based on related compounds.

| Compound | Functional Group | Experimental/Predicted pKa |

| Phenol | Hydroxyl | ~10.0[2] |

| 3,5-Dimethylphenol | Hydroxyl | ~10.25[11] |

| Aniline | Amino | ~4.6 (for conjugate acid) |

| N-methylaniline | Amino | ~4.85 (for conjugate acid) |

Based on these values, the pKa for the phenolic hydroxyl group in 3,5-Dimethyl-4-(methylamino)phenol is expected to be slightly above 10, due to the electron-donating effects of the methyl and methylamino groups. The pKa for the conjugate acid of the methylamino group is anticipated to be in the range of 4.5 to 5.0.

Conclusion

The determination of the pKa values for 3,5-Dimethyl-4-(methylamino)phenol is a crucial step in its chemical and pharmaceutical characterization. This guide has provided a comprehensive overview of the theoretical considerations and practical methodologies for obtaining these essential parameters. While computational methods offer valuable estimations, experimental determination through techniques such as potentiometric titration or UV-Vis spectrophotometry remains the gold standard for accuracy. The protocols and principles outlined herein provide a robust framework for researchers to confidently determine and interpret the dissociation constants of this and other novel chemical entities.

References

-

Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

-

Scribd. (n.d.). pKa Determination of Phenols and Derivatives. Retrieved from [Link]

-

ResearchGate. (2002). Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]

-

PubMed. (2002). Absolute pK(a) determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

PMC. (2010). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of Chemical Theory and Computation, 6(6), 1847–1858. [Link]

-

ACS Publications. (2003). Estimation of pKa Using Quantum Topological Molecular Similarity Descriptors: Application to Carboxylic Acids, Anilines and Phenols. The Journal of Organic Chemistry, 68(22), 8454–8462. [Link]

-

Figshare. (2018). Prediction of pKa from chemical structure using free and open-source tools. [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. [Link]

- Not available.

-

Chemistry Stack Exchange. (2016). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?[Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

-

Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dimethylphenol. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, 3,5-dimethyl-4-(methylsulfinyl)-. Retrieved from [Link]

-

ResearchGate. (2025). Determination of the Dissociation Constant of Some Substituted Phenols by Potentiometric Method in Acetonitrile-Water Mixtures. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)phenol. Retrieved from [Link]

-

US EPA. (n.d.). Phenol, 4-(dimethylamino)-3,5-dimethyl- - Substance Details. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Which is more acidic - 3,5-dimethylphenol or 3,5-dimethyl-4-nitrophenol?[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. figshare.com [figshare.com]

- 4. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MoKa - pKa modelling [moldiscovery.com]

- 6. acdlabs.com [acdlabs.com]

- 7. afit.edu [afit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Absolute pK(a) determinations for substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]

Redox Potential and Electrochemical Behavior of Substituted Aminophenols: From Fundamental Mechanisms to Pharmaceutical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminophenols are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, dyes, and polymeric materials. Their utility is intrinsically linked to their rich electrochemical properties, governed by the interplay between the electron-donating amino and hydroxyl groups. Understanding the redox potential and electrochemical behavior of these molecules is not merely an academic exercise; it is critical for predicting drug metabolism pathways, designing novel redox-responsive drug delivery systems, ensuring pharmaceutical quality control, and developing advanced electrochemical sensors. This guide provides a comprehensive exploration of the electrochemical oxidation of substituted aminophenols, detailing the underlying mechanisms, the influence of molecular structure and experimental conditions, and the state-of-the-art techniques used for their characterization.

The Electrochemical Identity of Aminophenols

Aminophenols are aromatic compounds containing both hydroxyl (-OH) and amino (-NH₂) functional groups.[1] These two groups, both being oxidizable, create a complex and fascinating electrochemical system.[2] The relative position of these groups—ortho, meta, or para—dramatically influences the molecule's redox potential, the stability of its oxidized intermediates, and the ultimate reaction pathway.[1]

The electrochemical oxidation of an aminophenol is typically initiated by the removal of electrons to form a highly reactive quinoneimine intermediate.[3][4] This initial step is often a quasi-reversible, pH-dependent process involving the transfer of two electrons and two protons.[3][5] The fate of this quinoneimine is the defining factor in the overall electrochemical behavior and is highly sensitive to the molecular structure and the surrounding medium.

Core Oxidation Mechanisms and Influencing Factors

The journey from an aminophenol to its final oxidation products is a multi-step process involving electron transfers and subsequent chemical reactions.

The Central Role of the Quinoneimine Intermediate

Upon initial oxidation, the aminophenol is converted to a quinoneimine. For instance, p-aminophenol (p-AP) is oxidized to p-benzoquinoneimine. This intermediate is often unstable and can undergo several follow-up reactions:

-

Hydrolysis: In aqueous media, particularly acidic solutions, the quinoneimine is susceptible to hydrolysis, yielding a corresponding benzoquinone and ammonia.[2][3][6] This is a common pathway for p-aminophenol.

-

Dimerization/Polymerization: The reactive intermediates can attack unoxidized aminophenol molecules, leading to the formation of dimers and, subsequently, polymers.[4][7] This is particularly prevalent for o-aminophenol, which forms an electroactive polymer, and m-aminophenol, which often produces an insulating, blocking film on the electrode surface.[2][8]

-

Nucleophilic Addition: In the presence of other nucleophiles, the quinoneimine can undergo Michael addition reactions.

The specific pathway taken depends heavily on the isomer, pH, solvent, and electrode material used.[6][7]

The Critical Influence of pH

Solution pH is arguably the most critical parameter governing the redox behavior of aminophenols.[9][10] It influences the system in two primary ways:

-

Protonation State: The amino and hydroxyl groups can be protonated or deprotonated depending on the pH. Since protons are involved in the redox reaction, the pH directly affects the formal potential, typically causing a Nernstian shift of approximately 59 mV per pH unit for a reaction involving an equal number of protons and electrons.[11]

-

Reaction Kinetics: The rates of subsequent chemical reactions, such as the hydrolysis of the quinoneimine intermediate, are strongly pH-dependent.[3][4] For example, hydrolysis is often accelerated in acidic conditions.

Generally, oxidation becomes easier (occurs at a lower potential) as the pH increases.[11] The optimal pH for analysis or for promoting a specific reaction pathway must be determined empirically.[12]

Structure-Activity Relationships: Isomers and Substituents

The molecular structure dictates the intrinsic redox potential.

-

Isomeric Effects: The relative position of the -OH and -NH₂ groups has a profound impact.

-

p-Aminophenol: Generally exhibits the most straightforward electrochemistry, often leading to hydrolysis products.[2]

-

o-Aminophenol: Readily electropolymerizes to form conductive, electroactive films, which have applications in sensor development.[6][13]

-

m-Aminophenol: The most difficult to oxidize, its oxidation often results in the formation of an insulating polymer that passivates the electrode surface.[2][6]

-

-

Substituent Effects: The presence of other functional groups on the aromatic ring modifies the electron density and, consequently, the redox potential.

-

Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ increase the electron density of the ring, making the molecule easier to oxidize (i.e., lowering the oxidation potential).

-

Electron-Withdrawing Groups (EWGs) like -Cl, -Br, or -NO₂ decrease the ring's electron density, making oxidation more difficult (i.e., increasing the oxidation potential).[14]

-

This predictable relationship is fundamental to drug design, where substitutions are made to tune the metabolic stability and activity of a molecule.

Essential Experimental Protocols for Electrochemical Analysis

To accurately characterize the redox behavior of substituted aminophenols, a systematic electrochemical approach is required. Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the cornerstone techniques.

Workflow for Electrochemical Characterization

The following diagram outlines a typical workflow for analyzing a novel substituted aminophenol.

Caption: The E-C mechanism for p-aminophenol oxidation in aqueous media. [2][3]

Visualizing Key Influences on Redox Potential

The redox potential (E) is not a fixed value but is modulated by both intrinsic and extrinsic factors.

Caption: Factors influencing the redox potential of substituted aminophenols.

Data Summary Tables

Table 1: Comparative Electrochemical Behavior of Aminophenol Isomers

| Isomer | Typical Oxidation Potential (vs. Ag/AgCl) | Primary Oxidation Product/Behavior | Key Characteristics |

| p-Aminophenol | ~0.1 V - 0.3 V [5] | Quinoneimine, followed by hydrolysis to p-benzoquinone [2][3] | Quasi-reversible redox couple; often used in quantitative analysis. |

| o-Aminophenol | ~0.5 V - 0.8 V [2] | Electroactive polymer (poly(o-aminophenol)) [2][15] | Forms stable, conductive films; used in biosensor applications. |

| m-Aminophenol | >1.0 V [2] | Insulating, blocking polymer film [2][8] | Highest oxidation potential; passivates the electrode surface. |

Table 2: Influence of Substituents on the Oxidation Potential of Aminophenol Derivatives

| Compound | Substituent | Effect | Result on Oxidation Potential (Epa) |

| 4-Aminophenol | -H (Reference) | - | ~0.1 V - 0.3 V [5] |

| 4-Methylaminophenol | -CH₃ (on N) | Electron-donating | Lower than 4-aminophenol [3] |

| N-acetyl-p-aminophenol (Paracetamol) | -COCH₃ (on N) | Electron-withdrawing | Higher than 4-aminophenol (~0.4 - 0.6 V) [5][16] |

| 2-Chloro-4-aminophenol | -Cl | Electron-withdrawing | Higher than 4-aminophenol |

Applications in Drug Development and Beyond

The electrochemical properties of aminophenols are directly relevant to the pharmaceutical industry.

-

Metabolism Prediction: Electrochemical oxidation in aprotic media can mimic the initial one-electron transfer steps of enzymatic (e.g., Cytochrome P450) drug metabolism, helping to predict the formation of reactive metabolites. [7]* Quality Control: As p-aminophenol is a toxic degradation product of paracetamol (N-acetyl-p-aminophenol), electrochemical methods like DPV provide a rapid, sensitive, and cost-effective way to quantify this impurity in pharmaceutical formulations. [5][17][18]The clear separation in their oxidation potentials allows for their simultaneous determination. [19]* Redox-Responsive Drug Delivery: Prodrugs can be designed where the active drug is linked to an aminophenol moiety. An oxidative trigger (either enzymatic or electrochemical) can cleave this link, releasing the drug at a specific target site. [20]* Biosensor Development: The ability of o-aminophenol to form stable, conductive polymer films makes it an excellent platform for immobilizing enzymes or antibodies, creating highly specific biosensors. [8][15]

Conclusion

The redox potential and electrochemical behavior of substituted aminophenols are governed by a delicate balance of molecular structure, solution pH, and reaction kinetics. A thorough understanding of these principles, enabled by techniques like cyclic voltammetry and spectroelectrochemistry, is indispensable for modern research. For drug development professionals, this knowledge provides critical insights into metabolic stability, impurity analysis, and the rational design of next-generation therapeutics. As the demand for more sophisticated analytical methods and targeted drug delivery systems grows, the electrochemistry of aminophenols will undoubtedly remain a field of significant scientific and commercial importance.

References

- Gholivand, M. B., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.

- Tikuye, T., & Feyisa, T. Y. (2021). SIMULTANEOUS VOLTAMMETRIC DETERMINATION OF p-AMINOPHENOL AND PARACETAMOL USING ACTIVATED GLASSY CARBON ELECTRODE. Chemical Methodologies.

-

Barbero, C., et al. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry. Available at: [Link]

-

Nematollahi, D., & Goodarzi, F. (2009). Electrochemical Oxidation of Some Aminophenols in Various pHs. International Journal of Chemical Kinetics. Available at: [Link]

-

Morallón, E., et al. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA - Universidad de Alicante. Available at: [Link]

-

Nematollahi, D., et al. (2009). Electrochemical oxidation of some p-aminophenol derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

-

Barham, A. S. (2015). Electrochemical studies of 3-aminophenol and 3-aminobenzyl Alcohol in Aqueous Solutions at Different pH Values. International Journal of Electrochemical Science. Available at: [Link]

-

Song, Y. (2007). Theoretical studies on electrochemistry of p-aminophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Barbero, C., et al. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. ResearchGate. Available at: [Link]

-

Nematollahi, D., & Goodarzi, F. (2009). Electrochemical Oxidation of Some Aminophenols in Various pHs. OUCI. Available at: [Link]

-

Madhuri, M., & Kumar, D. (2014). Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode: A Cyclic Voltammetric. Analytical & Bioanalytical Electrochemistry. Available at: [Link]

-

Al-Graizeem, F. A., & Al-Kahtani, A. A. (2016). Development of Conducting Poly(o-Aminophenol) Film and its Capacitance Behavior. International Journal of Electrochemical Science. Available at: [Link]

-

Barbero, C., et al. (1990). Cyclic voltammograms of o-aminophenol (o-AP) at pH 0.9 in a solution... ResearchGate. Available at: [Link]

-

Ambler, D., et al. (2016). Oxidative pathway leading to the release of the tethered drug. ResearchGate. Available at: [Link]

-

Scherer, M. M., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts. Available at: [Link]

-

Tajik, S., & Dourandish, Z. (2025). An effective electrochemical sensor for 4-aminophenol determination using modified carbon paste electrode. Journal of Environmental and Bioanalytical Electrochemistry. Available at: [Link]

-

Tikuye, T., & Feyisa, T. Y. (2021). Simultaneous Voltammetric Determination of p-aminophenol and Paracetamol using Activated Glassy Carbon Electrode. ResearchGate. Available at: [Link]

-

Wang, J., et al. (2021). Ultrasensitive simultaneous voltammetric determination of 4-aminophenol and acetaminophen based on bimetallic MOF-derived nitrogen-doped carbon coated CoNi alloy. Analytica Chimica Acta. Available at: [Link]

-

Chowdhury, S. R., & Dastidar, M. G. (2012). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Polish Journal of Chemical Technology. Available at: [Link]

-

Khan, A. A., & Khan, Z. (2015). Effect of pH on the oxidation of 2-aminophenol. ResearchGate. Available at: [Link]

-

Brycht, M., et al. (2012). Electroanalytical and Spectrophotometric Determination of N-acetyl-p-aminophenol in Pharmaceuticals. Portugaliae Electrochimica Acta. Available at: [Link]

-

Dourandish, Z., & Tajik, S. (2025). Simultaneous electrochemical determination of 4-aminophenol and acetaminophen using modified glassy carbon electrode. Journal of Environmental and Bioanalytical Electrochemistry. Available at: [Link]

Sources

- 1. rua.ua.es [rua.ua.es]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.uaic.ro [chem.uaic.ro]

- 6. researchgate.net [researchgate.net]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 8. electrochemsci.org [electrochemsci.org]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C6EM00694A [pubs.rsc.org]

- 12. jebe.samipubco.com [jebe.samipubco.com]

- 13. electrochemsci.org [electrochemsci.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. peacta.org [peacta.org]

- 17. researchgate.net [researchgate.net]

- 18. jebe.samipubco.com [jebe.samipubco.com]

- 19. Ultrasensitive simultaneous voltammetric determination of 4-aminophenol and acetaminophen based on bimetallic MOF-derived nitrogen-doped carbon coated CoNi alloy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Literature Review and Technical Guide: Synthesis Pathways of 3,5-Dimethyl-4-(methylamino)phenol

Executive Summary

This technical guide provides an in-depth analysis of the synthesis pathways for 3,5-dimethyl-4-(methylamino)phenol. Designed for researchers and drug development professionals, this whitepaper deconstructs the chemical causality behind precursor formation, selective functionalization, and alternative biochemical mechanisms. By prioritizing mechanistic understanding and self-validating experimental protocols, this guide ensures high-fidelity replication in laboratory settings.

Chemical Identity and Retrosynthetic Analysis

3,5-Dimethyl-4-(methylamino)phenol (CAS: 6392-45-6) is a specialized organic compound characterized by a phenolic ring with two methyl groups at the meta positions (C3, C5) and a secondary methylamino group at the para position (C4) relative to the hydroxyl group[1]. The presence of the methylamino group imparts basicity, allowing it to participate in nucleophilic substitutions, and makes it a highly valuable intermediate in dye chemistry and pharmaceutical synthesis[1].

Retrosynthetically, the target molecule is best accessed via its primary amine precursor, 4-amino-3,5-dimethylphenol. This precursor can be synthesized from the widely available 3,5-dimethylphenol through electrophilic aromatic substitution (azo coupling or nitration) or via the Bamberger rearrangement of a hydroxylamine derivative[2].

Primary and secondary synthetic routes to 3,5-dimethyl-4-(methylamino)phenol.

Primary Precursor Synthesis: Azo Coupling Route

Causality & Mechanism: Azo coupling is the preferred industrial and laboratory route due to its high para-selectivity. In 3,5-dimethylphenol, the hydroxyl group strongly activates the aromatic ring. Although positions 2, 4, and 6 are activated, the bulky diazonium electrophile selectively attacks the C4 position (para to the OH group) to minimize steric repulsion from the adjacent methyl groups, yielding an azo dye intermediate[3]. Subsequent reductive cleavage breaks the N=N bond, cleanly generating the 4-amino derivative.

Experimental Protocol 1: Synthesis of 4-Amino-3,5-dimethylphenol via Azo Coupling

Self-Validating System: The successful formation of the intermediate is visually confirmed by the precipitation of a deep red/orange azo dye. The completion of the reduction step is validated when this intense color completely discharges to a pale or colorless solution.

-

Diazotization: Dissolve 4-nitroaniline (1.0 eq) in aqueous HCl. Cool to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (1.05 eq). Stir for 30 minutes to form the diazonium salt.

-

Coupling: Dissolve 3,5-dimethylphenol (1.0 eq) in an aqueous NaOH solution and cool to 0–5 °C. Slowly add the cold diazonium salt solution. A deep red precipitate of 3,5-dimethyl-4-(4-nitrophenylazo)phenol will form immediately.

-

Isolation: Filter the solid azo dye and wash thoroughly with cold water to remove unreacted salts.

-

Reductive Cleavage: Suspend the azo dye in methanol. Add pure hydrazine hydrate (4.0 eq) and a catalytic amount of Raney Nickel (50% slurry in water)[3].

-

Reaction: Stir at ambient temperature for 1 hour, then heat to a gentle reflux for 3 hours. Validation: The reaction is complete when the red color fully dissipates[3].

-

Purification: Filter the solution hot to remove the Raney Nickel. Cool the filtrate to room temperature to crystallize 4-amino-3,5-dimethylphenol. Filter and dry the white solid (Yield: ~60%)[3].

Alternative Precursor Synthesis: Nitration Route

Causality & Mechanism: Direct nitration of 3,5-dimethylphenol using dilute nitric acid or sodium nitrate in methanesulfonic acid yields a mixture of 2-nitro and 4-nitro isomers[4][5]. The methyl groups at C3 and C5 create steric hindrance, making the ortho positions (C2, C6) less favorable, yet a mixture is still unavoidable[5].

The critical self-validating separation step relies on steam distillation: 2-nitro-3,5-dimethylphenol forms strong intramolecular hydrogen bonds between the ortho-nitro and hydroxyl groups, making it highly steam volatile. Conversely, the 4-nitro isomer forms intermolecular hydrogen bonds, remaining trapped in the distillation residue[5]. The isolated 4-nitro isomer is then subjected to catalytic hydrogenation (H2, Pd/C) to yield the 4-amino precursor.

Final Step: Selective Mono-N-Methylation

Causality & Mechanism: Converting the primary amine to a secondary methylamino group requires strict stoichiometric control to prevent over-alkylation (forming N,N-dimethyl derivatives or quaternary ammonium salts)[6]. Reductive amination using exactly one equivalent of paraformaldehyde and a mild reducing agent (e.g., sodium cyanoborohydride) is the standard protocol. The intermediate iminium ion is reduced much faster than the resulting secondary amine can react with another formaldehyde molecule, ensuring high mono-methylation selectivity[6].

Experimental Protocol 2: Selective Mono-N-Methylation via Reductive Amination

Self-Validating System: TLC monitoring (using a Ninhydrin stain) will show the disappearance of the primary amine (which stains a deep purple/red) and the appearance of the secondary amine product.

-

Imine Formation: Dissolve 4-amino-3,5-dimethylphenol (1.0 eq) in anhydrous methanol. Add paraformaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid to adjust the pH to ~5-6.

-

Reduction: Cool the mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (NaBH3CN, 1.2 eq) in small portions to prevent excessive effervescence.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 4 to 12 hours under an inert nitrogen atmosphere[6].

-

Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO3 until gas evolution ceases.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure 3,5-dimethyl-4-(methylamino)phenol.

Biochemical & Acid-Catalyzed Pathway: Bamberger Rearrangement

Causality & Mechanism: An elegant, alternative pathway involves the Bamberger rearrangement of N-(2,6-dimethylphenyl)hydroxylamine. In the presence of strong aqueous acid (e.g., perchloric acid) or catalyzed enzymatically by Cytochrome P450 2E1, the hydroxylamine is protonated at the oxygen atom[2]. Loss of water generates a highly reactive, resonance-stabilized nitrenium ion. Nucleophilic attack by water occurs exclusively at the para position (C4) to avoid permanent loss of aromaticity, followed by rearomatization to yield 4-amino-3,5-dimethylphenol[2].

Mechanism of the Bamberger rearrangement yielding the 4-amino precursor.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3,5-Dimethyl-4-(methylamino)phenol

| Property | Value |

| CAS Number | 6392-45-6[1] |

| Molecular Formula | C9H13NO[1] |

| Molecular Weight | 151.21 g/mol [1] |

| SMILES String | Cc1cc(cc(C)c1NC)O[1] |

| Appearance | Solid (typically white to brown)[1] |

Table 2: Comparison of Precursor Synthesis Routes (4-Amino-3,5-dimethylphenol)

| Synthesis Route | Key Reagents | Typical Yield | Selectivity | Primary Advantage |

| Azo Coupling | Diazonium salt, Na2S2O4 or N2H4/Ni | 60% - 96% | High (Para) | Avoids explosive nitration intermediates; highly regioselective[3]. |